Home > Products > Screening Compounds P9440 > 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide
1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide - 18232-63-5

1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

Catalog Number: EVT-1488143
CAS Number: 18232-63-5
Molecular Formula: C₂₂H₂₁BrCl₂N₄O
Molecular Weight: 508.24
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Diarylpyrazole derivatives. Acyclic CB1 antagonists analogue.

Mechanism of Action

Although the specific mechanism of action of 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide has not been investigated in the provided papers, it is highly likely to be a cannabinoid receptor antagonist, specifically targeting the CB1 receptor. This assumption stems from its close structural similarity to SR141716A, a known potent and selective CB1 receptor antagonist [, , , , , ].

  • Inverse agonism: Some antagonists, including SR141716A, have been shown to act as inverse agonists, meaning they can reduce the basal activity of the CB1 receptor even in the absence of agonists [, ].

Compound Description: AM281 is a selective CB1 receptor antagonist that has been used as a radioligand for positron emission tomography (PET) imaging of CB1 receptors in the brain [].

Relevance: Although its exact structure is not detailed in the provided abstracts, AM281 is mentioned alongside 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a comparator compound in the development of novel CB1 receptor PET radioligands []. This suggests a structural similarity and shared target within the class of CB1 antagonists.

Compound Description: JHU75528 ([11C]OMAR) is a PET radioligand designed for imaging CB1 receptors in the brain []. Its chemical name is 1-(2,4-dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide. JHU75528 exhibits high binding affinity for CB1 receptors and moderate lipophilicity [].

Relevance: JHU75528 and 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide are structurally similar, both being members of the 1,5-diarylpyrazole-3-carboxamide class of CB1 receptor ligands [, ]. The key differences lie in the substituents on the pyrazole ring. JHU75528 possesses a cyano group at the 4-position and a methoxyphenyl group at the 5-position, whereas the target compound has a methyl group at the 4-position and a bromophenyl group at the 5-position. These variations likely contribute to differences in their binding affinities, pharmacokinetic properties, and suitability as PET radioligands.

Compound Description: JHU75575, another PET radioligand designed for imaging CB1 receptors, shares the core structure of 1,5-diarylpyrazole-3-carboxamide with the compound of interest [].

Relevance: Like JHU75528, JHU75575 belongs to the same structural class as 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide, further highlighting the exploration of diverse substituents on the core structure for optimizing CB1 receptor binding and imaging properties []. The primary difference lies in the halogen substitution on the 2-position of the phenyl ring at the 1-position of the pyrazole ring, with JHU75575 having a bromine atom and the compound of interest having a chlorine atom.

Compound Description: Compound 9n exhibits high affinity for CB1 receptors and good selectivity over other targets [].

Relevance: Compound 9n, while retaining the 1,5-diarylpyrazole-3-carboxamide scaffold like 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide, showcases a key structural variation []. The piperidine ring directly attached to the carboxamide in the target compound is replaced by a 1-cyanocyclohexyl ring in 9n. This modification aims to enhance metabolic stability and potentially alter the compound's pharmacokinetic profile while maintaining CB1 receptor affinity.

Compound Description: This compound demonstrates notable binding affinity not only for CB1 receptors but also for the translocator protein (TSPO) [].

Relevance: Compound 9m provides a compelling example of how subtle structural changes can significantly impact target selectivity []. Compared to 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide, the replacement of the piperidine ring with a 4-cyanotetrahydro-2H-pyran-4-yl moiety leads to significant binding affinity for TSPO without completely abolishing CB1 receptor affinity.

5-(4-chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

Compound Description: VCHSR is a neutral antagonist of the CB1 receptor []. Unlike SR141716A, it does not produce any current effects when applied alone in calcium channel assays, indicating it lacks inverse agonist activity [].

Relevance: VCHSR is structurally related to 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide but lacks the C-3 carboxamide group, which is replaced with a (E)-2-cyclohexylethenyl substituent []. This key structural difference accounts for its distinct pharmacological profile as a neutral antagonist, highlighting the importance of the C-3 carboxamide for the inverse agonist activity observed in the main compound.

SR147778

Compound Description: SR147778 is another potent and selective antagonist of the CB1 receptor []. Similar to Rimonabant, it has been investigated for its potential therapeutic effects in various conditions, including obesity and substance abuse.

Relevance: SR147778 is structurally analogous to 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide, sharing the central 1,5-diarylpyrazole-3-carboxamide scaffold []. While SR147778 retains the piperidine ring, it differs in the substituent at the 5-position of the pyrazole ring, having a 4-bromophenyl group instead of a 4-chlorophenyl group. This subtle change illustrates how minor modifications within this chemical class can influence potency, selectivity, and ultimately therapeutic potential.

Compound Description: [18F]JHU88868 is a novel radioligand designed for positron emission tomography (PET) imaging of cannabinoid type 1 receptors (CB1) []. It exhibits high binding affinity for CB1 and has a longer half-life than other radioligands, making it more suitable for clinical applications.

Relevance: [18F]JHU88868 shares the same core structure as 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide, with both belonging to the 1,5-diarylpyrazole-3-carboxamide class of CB1 ligands []. A key structural difference is the presence of a fluoroethoxy group on the phenyl ring at the 5-position of the pyrazole ring in [18F]JHU88868, as opposed to the bromo substituent in the compound of interest. This modification, along with the presence of a cyano group at the 4-position, contributes to the high binding affinity of [18F]JHU88868 for CB1 receptors.

1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide (Compound 4)

Compound Description: Compound 4 is a peripherally restricted CB1 receptor antagonist []. This means it has difficulty crossing the blood-brain barrier, thereby reducing the likelihood of central nervous system side effects. It has shown significant weight-loss efficacy in diet-induced obese mice.

Relevance: Compound 4, while retaining the pyrazole-3-carboxamide moiety present in 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide, diverges significantly in its structure with the incorporation of a thiophene ring and other modifications []. This substantial structural alteration highlights the exploration of diverse chemical space to achieve peripherally restricted CB1 receptor antagonism, a desirable property for minimizing central nervous system side effects often associated with CB1 antagonists.

5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144528)

Compound Description: SR144528 is a highly selective cannabinoid CB2 receptor antagonist []. Its subnanomolar affinity for CB2 makes it a valuable tool for investigating the therapeutic potential of targeting this receptor.

Relevance: SR144528 shares the pyrazole-3-carboxamide core with 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide, highlighting the versatility of this scaffold for targeting different subtypes of cannabinoid receptors []. The distinct structural features of SR144528, particularly the presence of a bicyclic fenchyl group, contribute to its high affinity and selectivity for CB2 receptors over CB1 receptors.

Properties

CAS Number

18232-63-5

Product Name

1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

Molecular Formula

C₂₂H₂₁BrCl₂N₄O

Molecular Weight

508.24

Synonyms

N-(Piperidin-1-yl)-5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide; 5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.